molecular formula C30H34O8 B14283920 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) CAS No. 132900-94-8

1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)

Cat. No.: B14283920
CAS No.: 132900-94-8
M. Wt: 522.6 g/mol
InChI Key: JDWNBSVIKZCIMF-UHFFFAOYSA-N
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Description

1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by its complex structure, which includes multiple methoxy groups and ethene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) typically involves a series of condensation reactions. One common method is the Knoevenagel condensation, where aldehyde groups react with active methylene compounds in the presence of a base such as potassium t-butoxide . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethene linkages can be reduced to form saturated compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzaldehyde).

Scientific Research Applications

1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple methoxy groups and ethene linkages allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, its interaction with reactive oxygen species can result in oxidative stress, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
  • 1,1’-[(2,5-Dimethoxy-1,4-phenylene)disulfonyl]dipiperidine
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Uniqueness

1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is unique due to its specific arrangement of methoxy groups and ethene linkages, which confer distinct chemical and physical properties.

Properties

CAS No.

132900-94-8

Molecular Formula

C30H34O8

Molecular Weight

522.6 g/mol

IUPAC Name

1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C30H34O8/c1-31-23-17-22(12-10-20-15-27(35-5)30(38-8)28(16-20)36-6)24(32-2)18-21(23)11-9-19-13-25(33-3)29(37-7)26(14-19)34-4/h9-18H,1-8H3

InChI Key

JDWNBSVIKZCIMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2OC)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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